N-Benzylmethanesulfonohydrazide
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Overview
Description
N-Benzylmethanesulfonohydrazide is a chemical compound with the molecular formula C8H12N2O2S. It is known for its applications in various fields of scientific research and industry. The compound is characterized by its unique structure, which includes a benzyl group attached to a methanesulfonohydrazide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzylmethanesulfonohydrazide typically involves the reaction of benzylamine with methanesulfonyl chloride, followed by the addition of hydrazine hydrate. The reaction is usually carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:
Step 1: Benzylamine reacts with methanesulfonyl chloride in the presence of a base such as triethylamine to form N-benzylmethanesulfonamide.
Step 2: The N-benzylmethanesulfonamide is then treated with hydrazine hydrate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize efficiency and minimize costs. The product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-Benzylmethanesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dichloromethane.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzylmethanesulfonohydrazides.
Scientific Research Applications
N-Benzylmethanesulfonohydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Benzylmethanesulfonohydrazide involves its interaction with specific molecular targets, leading to various biochemical effects. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can result in the modulation of metabolic pathways and cellular processes.
Comparison with Similar Compounds
N-Benzylmethanesulfonohydrazide can be compared with other similar compounds such as:
N-Benzylsulfonohydrazide: Lacks the methanesulfonyl group, leading to different reactivity and applications.
Methanesulfonohydrazide: Lacks the benzyl group, resulting in distinct chemical properties and uses.
Benzylhydrazine: Contains a hydrazine moiety without the sulfonyl group, affecting its chemical behavior and applications.
This compound is unique due to the presence of both the benzyl and methanesulfonyl groups, which confer specific reactivity and versatility in various chemical reactions and applications.
Properties
IUPAC Name |
N-benzylmethanesulfonohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-13(11,12)10(9)7-8-5-3-2-4-6-8/h2-6H,7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIMHBUEWUPXRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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